molecular formula C30H30ClN5O4S B11215503 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

Cat. No.: B11215503
M. Wt: 592.1 g/mol
InChI Key: ROAARSMZZXFUND-UHFFFAOYSA-N
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Description

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a chlorophenyl group, and a quinazolinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.

    Alkylation: The intermediate is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Quinazolinone Synthesis: Separately, the quinazolinone moiety is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the alkylated piperazine intermediate with the quinazolinone derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as a receptor ligand or enzyme inhibitor.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. Its structure suggests possible applications in the development of new drugs for treating neurological disorders or cancers.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer distinct pharmacological properties and reactivity patterns compared to other similar compounds. This makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C30H30ClN5O4S

Molecular Weight

592.1 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

InChI

InChI=1S/C30H30ClN5O4S/c31-22-3-1-4-23(15-22)35-13-11-34(12-14-35)10-2-9-32-28(37)21-7-5-20(6-8-21)18-36-29(38)24-16-26-27(40-19-39-26)17-25(24)33-30(36)41/h1,3-8,15-17H,2,9-14,18-19H2,(H,32,37)(H,33,41)

InChI Key

ROAARSMZZXFUND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C6=CC(=CC=C6)Cl

Origin of Product

United States

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